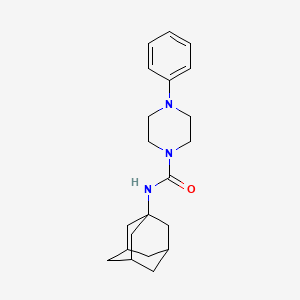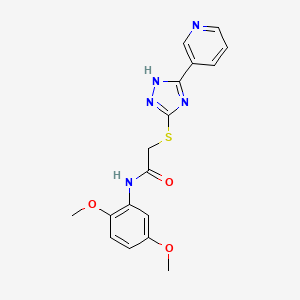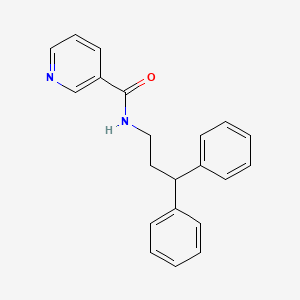
N-adamantanyl(4-phenylpiperazinyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-adamantanyl(4-phenylpiperazinyl)carboxamide is a synthetic compound that combines the structural features of adamantane, piperazine, and carboxamide groups. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique physical properties to the compound. Piperazine is a versatile moiety often used in medicinal chemistry due to its ability to interact with various biological targets. The carboxamide group is a common functional group in organic chemistry, known for its role in forming stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-adamantanyl(4-phenylpiperazinyl)carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core can be functionalized through halogenation, followed by substitution reactions to introduce the desired functional groups.
Piperazine Derivative Preparation: The phenylpiperazine moiety is synthesized by reacting phenylamine with piperazine under controlled conditions.
Amide Bond Formation: The final step involves coupling the adamantane derivative with the phenylpiperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The adamantane core can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Adamantanone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated phenylpiperazine derivatives
Scientific Research Applications
N-adamantanyl(4-phenylpiperazinyl)carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its stable structure and functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the central nervous system.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of N-adamantanyl(4-phenylpiperazinyl)carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the phenylpiperazine moiety can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxamide group can form stable amide bonds, contributing to the overall stability and bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-adamantanyl(4-methylpiperazinyl)carboxamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety.
N-adamantanyl(4-ethylpiperazinyl)carboxamide: Similar structure but with an ethyl group instead of a phenyl group on the piperazine moiety.
N-adamantanyl(4-benzylpiperazinyl)carboxamide: Similar structure but with a benzyl group instead of a phenyl group on the piperazine moiety.
Uniqueness
N-adamantanyl(4-phenylpiperazinyl)carboxamide is unique due to the presence of the phenyl group on the piperazine moiety, which can enhance its interaction with aromatic amino acids in biological targets. This can lead to improved binding affinity and specificity compared to similar compounds with different substituents on the piperazine ring.
Properties
Molecular Formula |
C21H29N3O |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H29N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,22,25) |
InChI Key |
TWCHKBJJBKJXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide](/img/structure/B10866213.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B10866214.png)
![5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866229.png)
![4-{[3-(4-fluorophenyl)-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B10866230.png)
![Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10866233.png)
![2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone](/img/structure/B10866234.png)
![2,6-dimethoxy-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10866242.png)
![2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B10866247.png)
![4-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866251.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)


